molecular formula C6H9NO B6264595 1-ethyl-1-isocyanatocyclopropane CAS No. 2649035-50-5

1-ethyl-1-isocyanatocyclopropane

Cat. No.: B6264595
CAS No.: 2649035-50-5
M. Wt: 111.1
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Description

Significance of Cyclopropane (B1198618) Derivatives in Organic and Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a prominent structural motif in a wide array of natural products and synthetic compounds. researchgate.net Despite its inherent ring strain, which makes it unique among carbocycles in its properties and reactions, the cyclopropane unit is found in many biologically active molecules. unl.pt Its rigid, three-dimensional structure provides a level of conformational constraint that is highly desirable in drug design, allowing for precise spatial orientation of substituents. nih.gov

In medicinal chemistry, cyclopropanes are considered important design elements and are among the most frequently found ring systems in small-molecule drugs. nih.gov The incorporation of a cyclopropane ring can influence a molecule's metabolic stability and binding characteristics. researchgate.net Natural and synthetic cyclopropanes exhibit a vast spectrum of biological activities, including enzyme inhibition and properties that are insecticidal, antifungal, antimicrobial, antitumor, and antiviral. researchgate.netunl.pt Chiral cyclopropane rings are considered key pharmacophores, making libraries of these building blocks a valuable resource for drug discovery campaigns. nih.gov

Overview of Isocyanate Functional Group Chemistry and Synthetic Utility

The isocyanate functional group, with the formula R−N=C=O, is a highly reactive electrophile. wikipedia.orgyoutube.com This reactivity is centered on the carbon atom, which is susceptible to attack by a variety of nucleophiles, including alcohols, amines, and water. wikipedia.orgdoxuchem.com

The reaction of an isocyanate with an alcohol is particularly significant as it forms a stable urethane (B1682113) linkage. wikipedia.org When a molecule with two isocyanate groups (a diisocyanate) reacts with a molecule containing two or more hydroxyl groups (a diol or polyol), the result is the formation of long polymer chains known as polyurethanes. wikipedia.orgdoxuchem.com These polymers have widespread applications in manufacturing, from foams and coatings to elastomers and adhesives. youtube.com Similarly, isocyanates react with amines to yield urea (B33335) derivatives. doxuchem.com

The primary industrial method for producing isocyanates is through the phosgenation of primary amines, which involves reacting the amine with phosgene (B1210022) (COCl2) or a safer equivalent like triphosgene. wikipedia.orgcrowdchem.netgoogle.com

Historical Context of Cyclopropyl (B3062369) Isocyanate Research

The foundational chemistry of isocyanates dates back to 1849, when they were first synthesized by Charles Adolphe Wurtz. crowdchem.net Research into cyclopropane derivatives has its own rich history, marked by early challenges related to the synthesis of the strained three-membered ring. orgsyn.org The convergence of these two fields into the study of cyclopropyl isocyanates represents a more modern area of chemical exploration.

The parent compound, cyclopropyl isocyanate, is a known chemical available for research purposes. biosynth.comcymitquimica.comnih.gov The investigation into substituted derivatives, such as 1-ethyl-1-isocyanatocyclopropane, is a logical progression in this field. This progression allows chemists to fine-tune the steric and electronic properties of the molecule to explore new reactivity patterns and potential applications, particularly in the synthesis of novel polymers and as building blocks for pharmacologically active agents. unl.pt

Rationale for Investigating this compound

The scientific interest in this compound stems from the unique combination of its constituent parts. The molecule merges the conformational rigidity and potential bioactivity of the cyclopropane core with the high reactivity and synthetic versatility of the isocyanate group.

The rationale for its investigation can be summarized as follows:

Novel Building Block: It serves as a potential building block for creating more complex molecules. The reactive isocyanate handle allows for its incorporation into a wide range of chemical structures, while the 1,1-disubstituted (geminal) ethyl and isocyanate groups on the cyclopropane ring create a specific and rigid three-dimensional scaffold.

Medicinal Chemistry: Given that cyclopropane derivatives are prevalent in many bioactive compounds, investigating new functionalized versions like this one is a key strategy in the search for new therapeutic agents. nih.govontosight.ai

Structure-Activity Relationship (SAR) Studies: The presence of the ethyl group, as opposed to a simple hydrogen or a different alkyl group, allows researchers to study how small changes in the molecular structure affect its chemical reactivity and biological properties.

Scope and Objectives of the Academic Research

Academic research focused on this compound would likely encompass several key objectives:

Synthesis and Optimization: A primary goal would be to develop an efficient and safe synthetic route to the compound, likely starting from 1-ethyl-1-aminocyclopropane and employing a phosgenation agent. wikipedia.org

Spectroscopic Characterization: Thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be essential to confirm its structure and purity.

Reactivity Profiling: A detailed study of its reactions with a panel of nucleophiles (e.g., various alcohols and amines) would be conducted to synthesize novel urethane and urea derivatives and to map its chemical behavior.

Exploration as a Monomer: Investigating its potential for polymerization, either with itself or with co-monomers like diols, could lead to the development of new polyurethane-type materials with unique properties conferred by the cyclopropyl group.

Biological Screening: A fundamental objective, particularly from a medicinal chemistry perspective, would be to screen the compound and its derivatives for various types of biological activity.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉NO uni.lu
Monoisotopic Mass 111.06841 Da uni.lu
SMILES CCC1(CC1)N=C=O uni.lu
InChIKey XJBXGMDWQPLDNY-UHFFFAOYSA-N uni.lu
Predicted XlogP 2.2 uni.lu

This data is based on computational predictions.

Properties

CAS No.

2649035-50-5

Molecular Formula

C6H9NO

Molecular Weight

111.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethyl 1 Isocyanatocyclopropane

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.com This process is fundamental to designing a viable synthetic route.

Targeting the Isocyanate Moiety via Curtius Rearrangement Derivatives

A primary retrosynthetic disconnection for 1-ethyl-1-isocyanatocyclopropane targets the isocyanate functional group. The Curtius rearrangement is a powerful transformation for the synthesis of isocyanates from carboxylic acids via an acyl azide (B81097) intermediate. wikipedia.orgnih.gov This reaction is known for its mild conditions and high functional group tolerance. nih.gov

The key retrosynthetic step involves the disconnection of the C-N bond of the isocyanate, leading back to a 1-ethylcyclopropane-1-carbonyl azide. This intermediate, in turn, can be derived from the corresponding 1-ethylcyclopropane-1-carboxylic acid or its activated derivatives, such as an acyl chloride. The carboxylic acid is a logical precursor, as it allows for the introduction of the azide functionality, typically through reaction with an azide salt or via a reagent like diphenylphosphoryl azide (DPPA). wikipedia.orgnih.govorganic-chemistry.org

The general transformation is depicted below:

Retrosynthetic analysis of the isocyanate moiety via the Curtius rearrangement

Figure 1: Retrosynthetic disconnection of the isocyanate group, pointing to a carboxylic acid precursor suitable for the Curtius rearrangement.

Recent research has shown that the Curtius rearrangement often proceeds through a concerted mechanism, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This concerted nature contributes to the high efficiency and stereochemical retention observed in many cases. The reaction can be carried out thermally or, in some instances, photochemically. wikipedia.org

Formation of the Ethyl-Substituted Cyclopropane (B1198618) Core

The second critical disconnection focuses on the formation of the 1-ethylcyclopropane-1-carboxylic acid core. The construction of this strained three-membered ring with a quaternary carbon center requires careful selection of synthetic methods.

A common and effective strategy for synthesizing cyclopropanes is through cyclopropanation reactions of alkenes. libretexts.orgmasterorganicchemistry.com In this case, a retrosynthetic analysis suggests disconnecting the cyclopropane ring to reveal an appropriately substituted alkene and a carbene or carbenoid equivalent. One plausible route involves the reaction of a 1,1-disubstituted alkene with a carbene source.

Alternatively, intramolecular cyclization presents another powerful approach. For instance, a malonic ester synthesis followed by intramolecular nucleophilic substitution is a classic and reliable method for forming cyclopropane rings. youtube.com This strategy would involve a precursor such as diethyl 2-ethyl-2-(2-haloethyl)malonate.

Another viable pathway involves the reaction of ethyl isocyanoacetate with a 1,2-dihaloalkane in the presence of a base. umich.edu This method directly constructs the cyclopropane ring with the necessary functional group handles for subsequent conversion to the carboxylic acid.

Development and Optimization of Novel Reaction Pathways

Building upon the retrosynthetic analysis, the development of efficient and practical synthetic routes is paramount. This involves considering both linear and convergent strategies, as well as exploring innovative reaction conditions.

Multi-step Linear and Convergent Synthetic Routes

In contrast, a convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in a later step. mit.edu For this compound, a convergent approach is less obvious due to the compact nature of the molecule. However, one could envision the synthesis of a cyclopropyl (B3062369) fragment and an ethyl-isocyanate precursor that are then coupled, though this is likely to be less efficient than a linear approach starting from a common precursor.

The optimization of a multi-step synthesis often involves the use of flow chemistry, which can improve reaction efficiency, safety, and scalability by passing reagents through packed columns of immobilized reagents or catalysts. syrris.jprsc.org

Exploration of Photochemical Rearrangement Pathways for Cyclopropyl Isocyanates

Photochemistry offers unique opportunities for accessing complex molecular architectures that may be difficult to obtain through thermal reactions. nih.gov The use of light can induce rearrangements and cycloadditions, often with high degrees of stereocontrol. nih.gov

For cyclopropyl isocyanates, photochemical rearrangements could potentially offer alternative synthetic routes or lead to novel isomeric structures. For instance, irradiation of arylcyclopropylcarbinyl acetates has been shown to induce rearrangement to homoallyl acetates. rsc.org While not directly applicable to isocyanate formation, this highlights the potential for photochemical manipulation of cyclopropane-containing molecules. The photoisomerization of (cyanomethylene)cyclopropane to 1-cyano-2-methylenecyclopropane further demonstrates the utility of photochemistry in rearranging cyclopropane derivatives. nsf.gov

Further research into the photochemical behavior of this compound and its precursors could unveil novel synthetic pathways.

Catalytic Approaches to Isocyanate Formation

While the Curtius rearrangement is a reliable method, catalytic approaches to isocyanate formation are of significant interest due to their potential for improved efficiency and sustainability. dp.tech

The direct conversion of carboxylic acids to isocyanates can be achieved using various catalytic systems. For example, the use of propylphosphonic anhydride (B1165640) (T3P®) can mediate the one-pot rearrangement of carboxylic acids to carbamates, which are direct derivatives of isocyanates. organic-chemistry.org

Furthermore, the cyclotrimerization of isocyanates to form isocyanurates is often catalyzed by a variety of compounds, including metal complexes and Lewis bases. nih.govtue.nl While this is a subsequent reaction of isocyanates, understanding the catalysts involved can provide insights into potential catalytic pathways for the reverse reaction or for the direct formation of isocyanates from other precursors. For instance, proazaphosphatranes are effective catalysts for isocyanate cyclotrimerization. nih.gov The study of such catalytic cycles could inspire the development of novel catalysts for the synthesis of this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in the modern synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. wjarr.comresearchgate.net For a molecule like this compound, incorporating green chemistry is crucial due to the hazardous nature of isocyanate compounds and the energy-intensive steps that can be involved in creating the cyclopropane ring.

Solvent Selection: The choice of solvent is a critical aspect of green synthesis. Traditional syntheses of isocyanates have often relied on chlorinated solvents, which are toxic and environmentally persistent. Green alternatives include the use of safer, more benign solvents such as supercritical carbon dioxide, ionic liquids, or even water, where feasible. wjarr.comnih.gov For the synthesis of this compound, exploring the use of greener solvents in both the formation of the cyclopropane ring and the subsequent isocyanation step is a key research direction. For example, tandem oxidation processes for the preparation of functionalized cyclopropanes have been explored in solvents like benzene, but greener alternatives are being sought. acs.org

Atom Economy: Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgacs.org Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product, minimizing waste. rsc.orgjk-sci.com In the synthesis of this compound, achieving high atom economy would involve choosing synthetic routes that are addition-based rather than substitution-based, where atoms are lost in byproducts. For example, a hypothetical direct addition of an isocyanate precursor to an ethyl-substituted cyclopropene (B1174273) derivative would be highly atom-economical. The Curtius rearrangement, a method to produce isocyanates from carboxylic azides, can be a greener alternative to phosgenation, as it releases only nitrogen gas as a byproduct, which is environmentally benign. libretexts.org

The following table provides a hypothetical comparison of the atom economy for different synthetic routes to an isocyanate, illustrating the principles of green chemistry.

Reaction Type Generic Equation Byproducts Atom Economy
Phosgenation of AmineR-NH₂ + COCl₂ → R-NCO + 2 HCl2 HClLow
Curtius RearrangementR-C(O)N₃ → R-NCO + N₂N₂High
Catalytic CarbonylationR-NH₂ + CO → R-NCO + H₂H₂High

The move away from hazardous reagents like phosgene (B1210022) is a central theme in the green synthesis of isocyanates. rsc.orgbiorizon.eu Research is focused on developing phosgene-free methods, such as the use of dimethyl sulfoxide (B87167) (DMSO) and trifluoroacetic anhydride (TFAA) to generate isocyanates in situ from amines. gaylordchemical.com The use of bio-based feedstocks is another key aspect of sustainable chemistry. patsnap.com While the direct synthesis of this compound from biomass is a long-term goal, the principles of using renewable starting materials can be applied to the synthesis of its precursors.

Scale-Up Synthesis and Process Chemistry Considerations

The transition of a synthetic route from a laboratory scale to an industrial process presents a unique set of challenges. For this compound, these challenges are amplified by the reactivity of the isocyanate group and the potential for ring-opening of the cyclopropane moiety under harsh conditions.

Key considerations for the scale-up synthesis include:

Thermal Safety: Isocyanate-forming reactions can be highly exothermic. Careful control of the reaction temperature is critical to prevent runaway reactions. The use of continuous flow reactors can be particularly advantageous for managing heat dissipation on a large scale. thieme-connect.deacs.org

Reagent Handling: The safe handling of potentially hazardous reagents, even in phosgene-free routes, is a major concern. Process chemistry will focus on minimizing operator exposure and implementing robust safety protocols.

Purification: Developing efficient and scalable purification methods is essential. Distillation, crystallization, and chromatography techniques must be optimized for large-scale production while minimizing solvent use and waste generation.

Process Analytical Technology (PAT): The implementation of in-line and on-line analytical techniques can provide real-time monitoring of the reaction progress, ensuring quality control and process optimization.

The following table outlines some of the key challenges and potential solutions in the scale-up of this compound synthesis.

Challenge Potential Solution
Exothermic ReactionUse of continuous flow reactors, efficient cooling systems.
Handling of Reactive IntermediatesIn-situ generation of isocyanates, closed-system processing.
Product InstabilityOptimization of reaction conditions (temperature, pressure, residence time).
Purification at ScaleDevelopment of robust crystallization or distillation protocols.
Waste ManagementUse of recyclable catalysts and solvents, optimization of atom economy.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Ethyl 1 Isocyanatocyclopropane

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group (–N=C=O) is characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. wikipedia.org This reactivity is fundamental to the formation of various valuable chemical linkages.

Nucleophilic addition to the isocyanate group of 1-ethyl-1-isocyanatocyclopropane is expected to proceed readily with various nucleophiles, leading to the formation of stable addition products. wikipedia.org

Alcohols: In the presence of an alcohol, this compound would form a urethane (B1682113) (carbamate) linkage. The reaction involves the attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. wikipedia.orgkuleuven.be Primary alcohols are generally more reactive than secondary alcohols in this context. kuleuven.be

Amines: The reaction with primary or secondary amines is typically rapid and results in the formation of a urea (B33335) derivative. wikipedia.orgumn.edu This reaction is often faster than the corresponding reaction with alcohols. umn.edu

Water: Isocyanates react with water to initially form an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide. wikipedia.org The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically substituted urea.

Organometallics: Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles that can add to the isocyanate group. These reactions typically lead to the formation of amides after an aqueous workup.

The following table provides a summary of the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleProduct Class
AlcoholEthanolUrethane (Carbamate)
AmineDiethylamineUrea
WaterH₂OAmine (initially), then Urea
OrganometallicPhenylmagnesium bromideAmide

The kinetics of nucleophilic addition to isocyanates are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. Generally, the reactivity of nucleophiles follows the order: amines > alcohols > water. umn.edursc.org

The reactions are typically exothermic and thermodynamically favorable. The rate of reaction can be significantly enhanced by the use of catalysts. For instance, tertiary amines and organotin compounds are known to catalyze the reaction between isocyanates and alcohols. acs.org The catalytic mechanism often involves the formation of a complex between the catalyst and the isocyanate, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. acs.org

Kinetic studies on similar isocyanate systems have shown that the reactions can follow second-order kinetics, being first order in both the isocyanate and the nucleophile. rsc.orgcdnsciencepub.com In some cases, particularly with alcoholysis, a more complex, multimolecular mechanism has been proposed where additional alcohol molecules participate in the transition state. kuleuven.be

Cycloaddition Chemistry of the Isocyanate Moiety

The cumulative double bonds in the isocyanate group allow it to participate in cycloaddition reactions, providing a pathway to various heterocyclic structures.

Isocyanates can undergo [2+2] cycloaddition reactions with alkenes to form β-lactams (2-azetidinones). researchtrends.netnih.gov This reaction is particularly effective with electron-rich alkenes. The reaction of this compound with an appropriate alkene would be expected to yield a spirocyclic β-lactam, where the cyclopropane (B1198618) ring is attached to the lactam ring. Such reactions can be promoted thermally or photochemically. Furthermore, the mechanical force has been shown to induce retro [2+2] cycloadditions in some systems. rsc.orgrsc.org

The mechanism of the [2+2] cycloaddition of isocyanates can be either concerted or stepwise, depending on the substrates and reaction conditions. researchtrends.netnih.gov With electron-rich alkenes, a stepwise mechanism involving a zwitterionic or diradical intermediate is often proposed. researchtrends.net The stereoselectivity of these reactions can be influenced by the structure of both the isocyanate and the alkene, as well as the reaction conditions. Computational studies on related systems have been instrumental in understanding the factors that control the stereochemical outcome. nih.gov

Other types of cycloadditions, such as [2+2+2] cycloadditions with alkynes and allenes, have also been reported for isocyanates, leading to the formation of more complex heterocyclic systems like indolizinones and quinolizinones. nih.govacs.org

Transformations Involving the Strained Cyclopropane Ring

The cyclopropane ring in this compound is a source of ring strain, which makes it susceptible to ring-opening reactions under certain conditions. These transformations can offer pathways to novel molecular architectures.

Reactions of substituted cyclopropanes can be initiated by electrophiles, radical species, or transition metals. For instance, treatment with strong acids could potentially lead to ring-opening to form a carbocation, which could then undergo further reactions. Radical-induced ring-opening is also a known transformation for cyclopropanes.

In the context of this compound, it is conceivable that certain reaction conditions could lead to a tandem reaction involving both the isocyanate group and the cyclopropane ring. For example, an intramolecular reaction could be triggered following an initial transformation of the isocyanate group. However, without specific experimental data, such pathways remain speculative.

Ring-Opening Reactions Induced by Electrophiles

The presence of the electron-accepting isocyanate group renders the cyclopropane ring in this compound electrophilic in nature. bohrium.comresearchgate.netnih.govscilit.comnih.gov Such systems, often termed donor-acceptor (D-A) cyclopropanes (with the alkyl chain acting as a minimal donor), can be activated by electrophiles, typically Lewis or Brønsted acids, to facilitate ring-opening. researchgate.netnih.gov This activation enhances the electrophilicity of the cyclopropane carbons, making them more susceptible to attack by even weak nucleophiles.

The mechanism generally involves the coordination of the electrophile (E⁺) to the isocyanate group. While the oxygen of the isocyanate is a potential coordination site, interaction with the nitrogen atom can also occur. This coordination withdraws further electron density from the cyclopropane ring, weakening the distal C-C bonds. A subsequent nucleophilic attack (Nu⁻) at one of the methylene (B1212753) carbons of the cyclopropane ring leads to the cleavage of a C-C bond and ring-opening. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. In the case of this compound, attack is expected to occur at the less substituted carbon of the C2-C3 bond.

The reaction with alkoxybenzenes in the presence of a Lewis acid like ytterbium(III) triflate (Yb(OTf)₃) exemplifies this type of ring-opening, leading to the formation of functionalized alkylated aromatic compounds. nih.gov

Table 1: Key Features of Electrophile-Induced Ring-Opening

FeatureDescription
Activating Agent Lewis acids (e.g., Yb(OTf)₃, SnCl₄) or Brønsted acids. researchgate.netnih.gov
Mechanism Coordination of electrophile to the isocyanate group, followed by Sₙ2-type nucleophilic attack on a ring carbon. nih.govnih.gov
Key Intermediate A polarized cyclopropane-electrophile complex.
Regioselectivity Nucleophilic attack generally occurs at the less sterically hindered carbon of the cyclopropane ring. khanacademy.orgyoutube.comlibretexts.org
Products 1,3-difunctionalized acyclic compounds. bohrium.comresearchgate.net

Radical-Mediated Ring-Opening Processes

Radical reactions provide an alternative pathway for the transformation of this compound. The high ring strain of the cyclopropane ring can be released through radical-mediated C-C bond cleavage. nih.gov These processes can be initiated by standard radical initiators (e.g., AIBN) or via photochemical methods.

One potential pathway involves the abstraction of a hydrogen atom from the ethyl group or the cyclopropane ring itself, though the latter is less likely. More commonly, a radical species can add to the isocyanate group or the cyclopropane ring can be opened by an external radical. An exploratory study on related systems, such as 2-(2-isocyanato)cyclopropylphenyl radicals, has shown that cyclization of an aryl radical onto the isocyanate group is a possible, though often slow, process. nih.gov

A more likely scenario for this compound involves the formation of a radical intermediate which then undergoes β-scission of the cyclopropane ring. For instance, a radical generated elsewhere in a molecule could add to the isocyanate, or a radical could be generated on the ethyl group. However, the most direct radical process would be the attack of a reactive radical onto the cyclopropane ring itself, leading to a ring-opened radical species. This resulting alkyl radical can then be trapped by a radical scavenger or participate in further intramolecular or intermolecular reactions. nih.gov The regiochemistry of the ring opening would be governed by the stability of the resulting radical intermediate.

Metal-Catalyzed Ring Expansions and Rearrangements

Transition metals, particularly those from the platinum group like rhodium and palladium, are known to catalyze a variety of transformations involving strained rings. For this compound, metal-catalyzed reactions could lead to ring expansions or rearrangements.

Rhodium(I) catalysts, for example, have been extensively used in [2+2+2] cycloadditions involving isocyanates and alkynes or alkenes. nih.govnih.gov While these are not direct ring expansions of a cyclopropane, the underlying mechanistic steps involving oxidative addition and reductive elimination are relevant. A plausible mechanism for a metal-catalyzed rearrangement of this compound could involve the oxidative addition of a low-valent metal catalyst (e.g., Rh(I)) into one of the C-C bonds of the cyclopropane ring. This would form a metallacyclobutane intermediate. From this intermediate, several pathways are possible:

Reductive Elimination: This could lead to a rearranged cyclopropane derivative, although this is often a reversible process.

β-Carbon Elimination: This could lead to the formation of a metal-carbene complex and an alkene.

Migratory Insertion: The isocyanate group could insert into the metal-carbon bond, leading to a larger metallacycle. Subsequent reductive elimination could then furnish a ring-expanded product, such as a cyclobutanone (B123998) imine or a related heterocyclic system.

Rhodium-catalyzed cyclopropanation reactions using diazo compounds are well-documented, and the reverse process, the rearrangement of cyclopropanes, is also known. acs.org The specific outcome of a metal-catalyzed reaction with this compound would be highly dependent on the choice of metal, ligands, and reaction conditions.

Sigmatropic Rearrangements and Intramolecular Processes

Sigmatropic rearrangements are concerted pericyclic reactions involving the migration of a sigma-bond across a π-system. wikipedia.orglibretexts.org While classic nih.govnih.gov sigmatropic rearrangements like the Cope or Claisen rearrangements are not directly applicable to this compound in its ground state, intramolecular processes can still occur under thermal or photochemical conditions. youtube.comnumberanalytics.commasterorganicchemistry.com

One possibility is an intramolecular cycloaddition. For example, photo-induced intramolecular [5+4] cycloadditions have been observed in systems containing a vinylcyclopropane (B126155) and an aromatic ring, leading to the formation of strained, medium-sized rings. nih.gov Although this compound lacks the necessary extended π-system for such a reaction, this highlights the potential for intramolecular cyclizations in related systems.

Another potential intramolecular process is a radical cyclization. As mentioned in section 3.3.2, if a radical were generated on the ethyl group, it could potentially attack the isocyanate group. However, studies on similar systems suggest that the rate of cyclization onto an isocyanate acceptor can be slow compared to other radical processes. nih.gov

The isocyanate group itself can participate in intramolecular reactions. For example, if another functional group capable of reacting with the isocyanate were present in the molecule (e.g., a hydroxyl or amino group on a longer alkyl chain attached to the cyclopropane), an intramolecular cyclization could occur, leading to the formation of a heterocyclic system.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. acs.org DFT calculations can be used to determine the geometries of reactants, products, intermediates, and transition states, as well as their relative energies. This information is crucial for understanding reaction feasibility, selectivity, and kinetics. rsc.orgrsc.org

For the ring-opening reactions of this compound, DFT studies could:

Model the interaction of electrophiles with the isocyanate group and quantify the extent of activation of the cyclopropane ring.

Calculate the activation barriers for nucleophilic attack at the different carbons of the cyclopropane ring, thereby predicting the regioselectivity of the reaction. scilit.com

Compare the energies of different possible ring-opened products to predict the thermodynamic outcome of the reaction.

In the context of radical-mediated processes, computational analysis can help to:

Determine the most likely site of radical attack or hydrogen abstraction.

Calculate the stability of the various possible radical intermediates.

Map the potential energy surface for the ring-opening of a cyclopropyl (B3062369) radical intermediate.

For metal-catalyzed rearrangements, DFT can be used to:

Investigate the energetics of the oxidative addition of a metal catalyst to the cyclopropane ring.

Characterize the structure and stability of the resulting metallacyclobutane intermediate.

Calculate the activation barriers for subsequent steps like migratory insertion and reductive elimination, helping to predict the most likely reaction pathway and product.

Furthermore, computational studies on ring strain energy (RSE) can provide a quantitative measure of the thermodynamic driving force for ring-opening reactions. digitellinc.com By comparing the RSE of this compound with that of other substituted cyclopropanes, its relative reactivity can be estimated.

Table 2: Applications of Computational Analysis to the Reactivity of this compound

Reaction TypeComputational Insights Provided
Electrophile-Induced Ring-Opening Transition state geometries, activation energies, prediction of regioselectivity. rsc.orgscilit.com
Radical-Mediated Processes Stability of radical intermediates, potential energy surfaces for ring-opening.
Metal-Catalyzed Rearrangements Energetics of catalytic cycle steps (oxidative addition, migratory insertion, reductive elimination).
General Reactivity Calculation of ring strain energy (RSE), prediction of thermodynamic stability of isomers. digitellinc.com

Comprehensive Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms within the molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically identifying adjacent protons on the ethyl group and within the cyclopropane (B1198618) ring. For instance, the correlation between the methyl and methylene (B1212753) protons of the ethyl group would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of the ¹³C signals for the methyl, methylene, and cyclopropyl (B3062369) carbons based on their attached protons.

A hypothetical data table for the expected NMR assignments is presented below.

Atom¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)Key HMBC Correlations (Predicted)
CH₃ ~1.0~10C(CH₂)
CH₂ ~1.5~25C(CH₃), C(quat)
Cyclopropyl CH₂ ~0.8 - 1.2~15C(quat), other cyclopropyl C
Quaternary C -~30CH₂(ethyl), Cyclopropyl CH₂
N=C=O -~125C(quat)

Dynamic NMR for Conformational and Fluxional Studies

The ethyl group attached to the cyclopropane ring may exhibit restricted rotation, leading to different stable conformations. Dynamic NMR studies, involving the acquisition of spectra at various temperatures, could provide insights into the energy barriers associated with this rotation. At low temperatures, separate signals for non-equivalent protons or carbons might be observed, which would coalesce as the temperature increases and the rate of rotation becomes faster on the NMR timescale.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₆H₉NO). Analysis of the fragmentation pattern would offer further structural confirmation. Key predicted fragmentation pathways would likely involve:

Loss of the ethyl group ([M-C₂H₅]⁺).

Cleavage of the isocyanate group ([M-NCO]⁺).

Ring-opening of the cyclopropane moiety followed by further fragmentation.

Predicted HRMS data is summarized in the table below. uni.lu

AdductPredicted m/z
[M+H]⁺112.07569
[M+Na]⁺134.05763
[M-H]⁻110.06113
[M]⁺111.06786

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present and conformational details.

Identification of Characteristic Functional Group Frequencies

The most prominent and characteristic vibrational band in the IR spectrum of 1-ethyl-1-isocyanatocyclopropane would be the strong, sharp absorption due to the asymmetric stretching of the isocyanate (N=C=O) group, typically appearing in the region of 2280-2240 cm⁻¹. Other expected characteristic frequencies would include C-H stretching vibrations of the ethyl and cyclopropyl groups (around 3000 cm⁻¹) and various bending and rocking modes in the fingerprint region.

Conformational Insights from Vibrational Spectra

Subtle changes in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), could provide evidence for the existence of different conformers. By comparing experimental spectra with theoretical calculations for different possible conformations, it would be possible to determine the most stable conformation in the gas or solid phase.

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. To apply this technique to the non-crystalline parent compound, this compound, it would first need to be converted into a stable, crystalline derivative. This is commonly achieved by reacting the highly reactive isocyanate group with a suitable nucleophile to form derivatives such as ureas (from reaction with amines) or carbamates (from reaction with alcohols). These derivatives often exhibit a greater propensity for crystallization.

Once suitable crystals of a derivative are obtained, single-crystal X-ray diffraction analysis would provide a wealth of structural information. This would include precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. For the this compound moiety, this analysis would definitively establish the geometry of the cyclopropane ring and the orientation of the ethyl and derivative groups attached to the quaternary C1 carbon.

A hypothetical data table for a crystalline derivative might look as follows:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)15.678
α (°)90
β (°)90
γ (°)90
Volume (ų)1367.4
Z4
R-factor0.045

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from an X-ray crystallographic study.

Beyond the individual molecular structure, X-ray crystallography illuminates how molecules arrange themselves within the crystal lattice. This analysis of crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For derivatives of this compound, identifying these interactions is crucial for understanding the material's bulk properties, including melting point, solubility, and polymorphism. For instance, in a urea (B33335) derivative, strong hydrogen bonds between the N-H protons and the carbonyl oxygen would be expected to play a dominant role in the crystal packing.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The this compound molecule itself is achiral. However, if it were to be derivatized with a chiral reagent, the resulting molecule would be chiral. In such cases, chiroptical spectroscopy techniques, namely circular dichroism (CD) and vibrational circular dichroism (VCD), would be powerful tools for characterizing the stereochemistry of the newly formed chiral center.

These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are highly sensitive to the molecule's absolute configuration and conformation in solution. By comparing experimentally measured CD or VCD spectra with those predicted from quantum chemical calculations, the absolute configuration of the chiral derivative could be unequivocally assigned.

A hypothetical chiroptical data table could be presented as:

Wavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)
210+1.5
225-2.8
240+0.9

Note: This data is purely illustrative of the type of information obtained from a circular dichroism experiment.

Theoretical and Computational Investigations of 1 Ethyl 1 Isocyanatocyclopropane

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. For 1-ethyl-1-isocyanatocyclopropane, these methods can elucidate its electronic structure and predict its reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. By using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to obtain a detailed picture of the electron distribution and orbital energies. uni.luchemrxiv.org The isocyanate group is known for its electrophilic carbon atom, a characteristic that DFT calculations can quantify. mdpi.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be located primarily on the cyclopropyl (B3062369) and ethyl fragments, while the LUMO is likely centered on the N=C=O group.

Illustrative DFT-Calculated Electronic Properties:

Property Calculated Value (Illustrative)
HOMO Energy -7.2 eV
LUMO Energy -0.5 eV

This interactive table presents hypothetical data based on typical DFT calculations for similar organic molecules.

Furthermore, DFT can be used to calculate reactivity descriptors such as Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. This information is invaluable for predicting how this compound will interact with other chemical species.

For even greater accuracy, particularly for properties like reaction energies and barrier heights, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. researchgate.net These methods are more computationally intensive than DFT but provide a higher level of theoretical rigor. They are especially useful for calibrating DFT results and for cases where electron correlation is critical.

A comparative analysis of the total energy calculated by different methods can highlight the importance of choosing an appropriate level of theory for the property of interest.

Comparison of Theoretical Methods for Total Energy (Illustrative):

Method Basis Set Relative Energy (kcal/mol)
DFT (B3LYP) 6-311++G(d,p) 0.0
MP2 6-311++G(d,p) -4.2

This interactive table shows hypothetical relative energies, illustrating the differences that can arise from various computational methods.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl group and its orientation relative to the cyclopropane (B1198618) ring and the isocyanate moiety give rise to multiple possible conformations for this compound.

By systematically rotating the key dihedral angles—specifically the C-C-N-C and C-C-C-C angles—a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the lowest energy (most stable) conformers and the energy barriers that separate them. Such studies have been effectively used for other flexible molecules to identify experimentally observable conformers.

The stable conformers of this compound will likely differ in the orientation of the ethyl group (e.g., gauche or anti) relative to the plane of the cyclopropane ring.

Illustrative Stable Conformers and Relative Energies:

Conformer Dihedral Angle 1 (°C-C-N-C) Dihedral Angle 2 (°C-C-C-C) Relative Energy (kcal/mol)
I (anti) 180 180 0.0
II (gauche) 180 60 0.8

This interactive table presents a hypothetical set of stable conformers and their relative energies.

To understand the dynamic behavior of this compound in solution, molecular dynamics (MD) simulations are a powerful tool. nsf.govacs.org Using a suitable force field, such as a re-parameterized GAFF (General Amber Force Field) for isocyanates, MD simulations can track the movements of all atoms over time. nsf.gov This allows for the exploration of the conformational landscape and the determination of the relative populations of different conformers at a given temperature.

MD simulations can provide insights into the flexibility of the molecule, the lifetimes of different conformational states, and the influence of a solvent on its structure.

Typical Parameters for an MD Simulation:

Parameter Value
Force Field GAFF-IC (Isocyanate-parameterized)
Solvent Model TIP3P Water
Temperature 298 K
Pressure 1 atm

This interactive table outlines typical parameters for conducting a molecular dynamics simulation.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry can predict spectroscopic data, which is essential for identifying and characterizing a molecule.

DFT calculations can be used to compute the vibrational frequencies of this compound. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The most characteristic feature is expected to be the strong, asymmetric stretching vibration of the N=C=O group, typically found in the 2250-2280 cm⁻¹ region.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. By predicting the ¹H and ¹³C chemical shifts, a theoretical NMR spectrum can be generated, which can then be compared to experimental data to confirm the structure of the molecule. The unique electronic environment of the cyclopropyl ring and the influence of the ethyl and isocyanate substituents will result in a distinct pattern of chemical shifts.

Illustrative Predicted Spectroscopic Data:

Spectrum Feature Predicted Value
IR N=C=O stretch 2275 cm⁻¹
¹³C NMR Isocyanate Carbon 128 ppm
¹³C NMR Quaternary Cyclopropyl Carbon 45 ppm

This interactive table provides hypothetical spectroscopic data that could be expected from first-principles calculations.

Computational NMR Chemical Shift and Coupling Constant Calculations

Computational nuclear magnetic resonance (NMR) spectroscopy is a fundamental tool for structure elucidation. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy, aiding in the assignment of experimental spectra. mdpi.commdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used for these predictions. nih.govscirp.org

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would be instrumental. The strained nature of the cyclopropane ring significantly influences the electronic environment of the nuclei. masterorganicchemistry.com The carbon atoms of the cyclopropane ring are expected to exhibit higher s-character in their C-H bonds than typical alkanes, leading to characteristic upfield shifts for the ring protons. masterorganicchemistry.com

The predicted chemical shifts for the ethyl group and the cyclopropane ring protons and carbons would be sensitive to the chosen computational method (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)). nih.gov A comparison between calculated and experimental shifts can confirm the molecular structure and provide confidence in the computational model. mdpi.com

Spin-spin coupling constants are also highly dependent on the geometry and electronic structure. In cyclopropane derivatives, geminal (²J), cis-vicinal (³J_cis), and trans-vicinal (³J_trans) coupling constants have been extensively studied. dtic.mil Theoretical calculations can predict the relative signs and magnitudes of these couplings, which are crucial for detailed conformational and configurational analysis. trygvehelgaker.noresearchgate.net For this compound, the coupling constants within the cyclopropane ring and between the ring protons and the ethyl group's methylene (B1212753) protons would be of particular interest.

Table 1: Hypothetical Calculated NMR Data for this compound

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Predicted Coupling Constants (Hz)
C (isocyanate)122.5--
C (quaternary)35.0--
CH₂ (ring)15.80.8 (cis to ethyl), 0.7 (trans to ethyl)²J(H,H) = -4.5, ³J(H,H_cis) = 8.5, ³J(H,H_trans) = 5.5
CH₂ (ethyl)25.41.5³J(H,H) = 7.2
CH₃ (ethyl)9.71.1³J(H,H) = 7.2

Note: The values in this table are hypothetical and based on typical ranges observed for similar structural motifs in the literature. Actual computational results would vary based on the level of theory and basis set employed.

Simulated Vibrational Spectra and Band Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. uzh.charxiv.org These simulations are crucial for assigning the bands observed in experimental spectra to specific molecular motions. nih.gov DFT calculations are widely used for this purpose and can provide a good correlation with experimental data, especially when scaling factors are applied to the calculated frequencies. scirp.org

For this compound, the most prominent feature in the simulated IR spectrum would be the very strong, sharp absorption band corresponding to the asymmetric stretching of the isocyanate (–N=C=O) group, typically expected in the 2250–2280 cm⁻¹ region. nih.gov The vibrational modes of the cyclopropane ring, including ring breathing and C-H stretching and bending, would also be identified. researchgate.net The ethyl group would contribute its characteristic C-H stretching and bending vibrations. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to the motions of specific atoms or functional groups. scirp.org

Table 2: Hypothetical Simulated Vibrational Frequencies and Assignments for this compound

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IntensityAssignment (Potential Energy Distribution)
3050-31502928-3024MediumC-H stretch (cyclopropane)
2990-30402870-2918Medium-StrongC-H stretch (ethyl)
23502256Very StrongN=C=O asymmetric stretch
14801421MediumCH₂ scissoring (ethyl)
13901334WeakN=C=O symmetric stretch
12501200StrongRing breathing (cyclopropane)
1020979MediumC-C stretch (ethyl-ring)
850816StrongCH₂ wagging (cyclopropane)

Note: This table presents hypothetical data. The calculated frequencies are typically scaled to better match experimental values. The assignments are based on known group frequencies and computational studies of related molecules. researchgate.net

Elucidation of Bonding Characteristics and Strain Effects in the Cyclopropane Ring

The three-membered ring of cyclopropane is characterized by significant ring strain, which arises from both angle strain (the C-C-C bond angles are forced to be 60° instead of the ideal 109.5°) and torsional strain (eclipsing interactions of the hydrogen atoms). masterorganicchemistry.comwikipedia.org This strain energy, estimated to be around 27.6 kcal/mol for the parent cyclopropane, profoundly influences the molecule's geometry, bonding, and reactivity. masterorganicchemistry.com

Computational methods, such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM), can be used to investigate the bonding characteristics of this compound. acs.org These methods would likely reveal that the C-C bonds of the cyclopropane ring are "bent" or "banana" bonds, with the electron density located outside the internuclear axis. This bond bending is a direct consequence of the angle strain. acs.org

The introduction of substituents, such as the ethyl and isocyanate groups, can modulate the ring strain. acs.org The ethyl group, being an electron-donating group, might have a minor stabilizing effect, while the electronegative isocyanate group could potentially alter the electronic distribution within the ring. Computational analysis of the bond critical points and bond paths via QTAIM can quantify the degree of bond bending and provide a measure of the local strain. acs.org Homodesmotic reactions, a type of theoretical reaction that preserves the number of each type of bond, are a standard computational approach to calculate the strain energy of cyclic systems accurately. acs.org

Reaction Pathway Energetics and Transition State Characterization

The high ring strain of this compound makes it a candidate for various ring-opening reactions. researchgate.netrsc.org Computational chemistry is an essential tool for exploring the potential energy surfaces of these reactions, allowing for the determination of reaction mechanisms, activation energies, and the structures of transition states. nethouse.ru

For instance, the reaction of the isocyanate group with a nucleophile, such as an alcohol, could be modeled to understand the reaction pathway. nethouse.ru Quantum-chemical studies on similar reactions have shown the importance of the reaction medium and the potential for concerted mechanisms. nethouse.ru Furthermore, reactions that lead to the opening of the cyclopropane ring are of significant interest. The presence of the isocyanate and ethyl groups at the same carbon atom would direct the regioselectivity of such a ring-opening.

Applications of 1 Ethyl 1 Isocyanatocyclopropane in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

The strained three-membered ring of the cyclopropane (B1198618) moiety and the electrophilic nature of the isocyanate group make 1-ethyl-1-isocyanatocyclopropane a versatile building block for the construction of intricate molecular frameworks.

The cyclopropane ring can participate in ring-opening reactions or act as a linchpin in the formation of spirocyclic systems, where two rings share a single atom. For instance, the reaction of similar cyclopropyl (B3062369) derivatives has been shown to lead to the formation of spiro compounds. google.com The isocyanate group can readily react with nucleophiles, a property that can be exploited in intramolecular cyclization reactions to generate fused polycyclic systems. The synthesis of spirocyclic and fused ring systems is of great interest in medicinal chemistry, as these rigid structures can precisely orient functional groups in three-dimensional space, enhancing their interaction with biological targets. nih.gov

The synthesis of complex molecules often requires precise control over the spatial arrangement of atoms, a concept known as stereoselectivity. The cyclopropane unit in this compound can be introduced into larger molecules with a defined stereochemistry. General methods for the stereoselective cyclopropanation of alkenes are well-established and can be adapted to synthesize chiral derivatives of this compound. unl.ptunl.pt Furthermore, the subsequent reactions of the isocyanate group can proceed in a stereoselective manner, allowing for the controlled introduction of both the cyclopropane and isocyanate functionalities into a target molecule. This dual-functionality is particularly valuable in the synthesis of novel therapeutic agents and other biologically active compounds where specific stereoisomers exhibit desired activities. masterorganicchemistry.com

Precursor for Functionalized Organic Frameworks and Polymers

The isocyanate group is a cornerstone of polymer chemistry, particularly in the synthesis of polyurethanes and polyureas. The presence of this group in this compound, combined with the unique properties of the cyclopropane ring, opens avenues for the creation of novel polymeric materials.

Isocyanates are key monomers in the production of polyurethanes and polyureas through their reaction with polyols and polyamines, respectively. google.comgoogle.com this compound could serve as a monofunctional isocyanate, acting as a chain-terminating or modifying agent in these polymerization reactions. Its incorporation could be used to control the molecular weight of the polymer or to introduce the cyclopropyl group at the chain ends. In principle, difunctional analogs could be designed to act as primary monomers, leading to polymers with cyclopropane rings regularly spaced along the polymer backbone.

Polyurethane Synthesis: The reaction of the isocyanate group with the hydroxyl groups of a polyol would lead to the formation of urethane (B1682113) linkages, the defining feature of polyurethanes. google.com

Polyurea Synthesis: Similarly, reaction with the amine groups of a polyamine would result in the formation of urea (B33335) linkages, characteristic of polyureas. googleapis.comgoogleapis.com

The incorporation of the this compound moiety into a polymer backbone is expected to impart unique properties to the resulting material. The rigid and strained cyclopropane ring can influence the polymer's thermal and mechanical properties, such as its glass transition temperature and modulus. The ethyl group provides a degree of hydrophobicity. By varying the co-monomers used in the polymerization, it would be possible to create a range of materials with tunable properties, tailored for specific applications. The potential for post-polymerization modification of the cyclopropane ring could also be explored to further functionalize the polymer.

The high reactivity of the isocyanate group makes this compound a candidate for surface modification applications. It can be grafted onto surfaces rich in nucleophilic groups, such as hydroxyl or amine groups, which are common on materials like cellulose, silica, and certain metals. nih.gov This surface functionalization can alter the surface properties, for example, by increasing hydrophobicity or providing a reactive handle for further chemical transformations. Such modifications are crucial in the development of advanced coatings, adhesives, and biocompatible materials. The formation of one-component polyurea coatings that cure at ambient temperature is an area of significant industrial interest. google.com

Derivatization to Novel Chemical Reagents and Catalysts

The high reactivity of the isocyanate group in this compound allows for its facile conversion into a wide array of derivatives. These derivatives, bearing the sterically demanding and conformationally constrained 1-ethylcyclopropyl motif, can serve as unique scaffolds for the development of novel chemical reagents and catalysts.

The primary route for the derivatization of this compound involves the addition of nucleophiles to the isocyanate moiety. Reactions with primary and secondary amines lead to the formation of substituted ureas, while reactions with alcohols yield carbamates. These transformations are typically high-yielding and can be carried out under mild conditions. The resulting urea and carbamate (B1207046) derivatives can be designed to incorporate additional functional groups, enabling their use in a variety of chemical transformations.

For instance, the incorporation of a chiral amine can lead to the formation of chiral ureas, which have been shown to be effective as organocatalysts in a range of asymmetric reactions. The rigid cyclopropane unit can influence the conformational preferences of the catalyst, potentially leading to high levels of stereocontrol.

The following table illustrates the potential for creating a diverse library of urea and carbamate derivatives from this compound.

NucleophileDerivative TypePotential Application
AnilineUreaPrecursor for biologically active compounds
(R)-1-PhenylethylamineChiral UreaAsymmetric catalyst
PiperidineUreaSynthetic intermediate
MethanolCarbamateProtecting group chemistry
4-NitrophenolCarbamateActivated precursor for further functionalization

The synthesis of these derivatives can often be achieved through straightforward, one-pot procedures. nih.gov For example, the reaction of an isocyanate with an amine is a common method for the preparation of urea derivatives. nih.gov The resulting ureas, containing the unique 1-ethyl-1-cyclopropyl group, can be explored as ligands for metal-catalyzed reactions or as components in supramolecular assemblies. The development of new synthetic methodologies for the preparation of ureas and carbamates continues to be an active area of research. rsc.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov

Bioisosteric Replacement Strategies in Scaffold Construction (focus on synthetic utility, not biological activity)

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of modern medicinal chemistry and drug design. nih.gov The this compound moiety offers an interesting structural motif for bioisosteric replacement, particularly the 1,1-disubstituted cyclopropane ring.

From a synthetic utility perspective, the 1-ethyl-1-cyclopropyl group can be considered a bioisostere of the commonly encountered gem-dimethyl group. nih.govrsc.orgorganic-chemistry.org The replacement of a gem-dimethyl group with a cyclopropane ring can have significant effects on the molecule's conformation and physicochemical properties, such as lipophilicity and metabolic stability. nih.govbeilstein-journals.org The cyclopropane ring is more rigid than an acyclic counterpart and introduces a higher degree of sp³ character into the molecule, which can be advantageous in scaffold design. nih.gov

The synthetic utility of this compound in this context lies in its ability to introduce the 1-ethyl-1-cyclopropylamine scaffold after derivatization and potential subsequent transformations. This scaffold can be incorporated into larger molecules to explore new chemical space and to fine-tune the properties of a lead compound. The synthesis of cyclopropylamines and their derivatives is an area of significant interest in organic synthesis. nih.gov

The following table highlights the bioisosteric relationship between the 1-ethyl-1-cyclopropyl group and other common chemical motifs, focusing on their synthetic implications.

Original GroupBioisosteric ReplacementKey Synthetic Considerations
gem-Dimethyl1-Ethyl-1-cyclopropylIntroduction of conformational rigidity; altered lipophilicity. nih.govbeilstein-journals.org
tert-Butyl1-Ethyl-1-cyclopropylReduction in steric bulk; introduction of a reactive handle (via the isocyanate).
Phenyl1-Ethyl-1-cyclopropylReplacement of an aromatic ring with a saturated, three-dimensional scaffold.

The use of cyclopropane-containing building blocks is a well-established strategy in the synthesis of complex molecules and natural products. nih.govpsu.edursc.orgmarquette.edu The ability to introduce a this compound unit provides a novel tool for chemists to design and synthesize new molecular architectures with potentially unique properties. The development of new synthetic methods for the preparation and functionalization of cyclopropanes continues to expand the toolkit available for scaffold construction. researchgate.netdomainex.co.ukresearchgate.net

Future Directions and Emerging Research Opportunities

Exploration of Photoredox and Electrochemical Transformations

The application of photoredox and electrochemical methods to 1-ethyl-1-isocyanatocyclopropane represents a significant opportunity to unlock novel reactivity. The strained cyclopropane (B1198618) ring is susceptible to ring-opening reactions under mild, radical-mediated conditions, which can be facilitated by these modern synthetic techniques.

Recent studies have demonstrated the power of photoredox catalysis in the functionalization of aryl cyclopropanes. For instance, visible-light-mediated photoredox catalysis has been successfully employed for the β-C(sp³)-H alkylation of 1-(o-iodoaryl)alkan-1-ones with alkenes, proceeding through a 1,5-hydrogen atom transfer mechanism. nih.gov Another study has shown the 1,3-oxyalkynylation of aryl cyclopropanes with ethynylbenziodoxolones using photoredox catalysis. nih.gov These examples suggest that this compound could undergo analogous transformations, leading to the formation of complex molecules with unique substitution patterns. The isocyanate group could either be a directing group or a reactive handle for further derivatization after the photoredox-mediated ring-opening or functionalization of the cyclopropane moiety.

Electrochemical methods also offer a powerful platform for inducing unique chemical transformations. vapourtec.com The application of electrosynthesis to this compound could enable selective oxidation or reduction reactions, potentially leading to novel ring-rearranged products or the formation of polymeric materials with interesting electrochemical properties. The development of electrochemical flow cells could further enhance the scalability and safety of such transformations. nih.gov

Potential Research Directions:

Research AreaProposed TransformationPotential Outcome
Photoredox CatalysisRing-opening and functionalization with various radical precursorsSynthesis of novel acyclic compounds with retained or transformed isocyanate functionality.
Photoredox CatalysisC-H functionalization of the ethyl group or cyclopropane ringSelective introduction of new functional groups without ring opening.
Electrochemical SynthesisOxidative or reductive ring-openingGeneration of reactive intermediates for further synthetic elaboration.
Electrochemical PolymerizationAnodic or cathodic polymerizationFormation of novel electroactive polymers.

Integration into Automated Synthesis and Flow Chemistry Platforms

The development of automated synthesis and flow chemistry platforms has revolutionized the discovery and optimization of new molecules and chemical processes. d-nb.infoucla.edusynplechem.comchemspeed.com Integrating this compound into these high-throughput systems could significantly accelerate the exploration of its chemical space and the discovery of new applications.

Flow chemistry, in particular, offers numerous advantages for handling reactive intermediates and performing reactions under precisely controlled conditions. scispace.comnih.gov The synthesis of isocyanates can be hazardous, and flow chemistry provides a safer alternative to traditional batch processes. For example, the flow synthesis of ethyl isocyanoacetate has been demonstrated to be an efficient and safe process. scispace.com A similar approach could be developed for the on-demand generation of this compound, which could then be directly used in subsequent telescoped reactions within a continuous flow setup. This would minimize the handling of the potentially hazardous isocyanate and allow for the rapid synthesis of libraries of derivatives.

Automated synthesis platforms, such as those used for the construction of compound libraries, could be programmed to utilize this compound as a versatile building block. nih.gov By combining it with a diverse set of reactants (e.g., amines, alcohols, thiols), large libraries of novel compounds could be rapidly synthesized and screened for biological activity or material properties.

Development of Advanced Functional Materials from this compound

The isocyanate group is a highly versatile functional group for the synthesis of a wide range of polymers, including polyurethanes, polyureas, and polyamides. The unique feature of this compound is the presence of the cyclopropane ring, which can be retained in the polymer backbone or used as a reactive handle for post-polymerization modification.

The ring-opening polymerization (ROP) of cyclopropane-containing monomers is a known strategy for the synthesis of polymers with unique architectures. While the direct ROP of this compound has not been reported, the development of suitable catalysts could enable the formation of novel polymers. Alternatively, the isocyanate group can be used for the synthesis of monomers that can then be polymerized. For example, reaction with diols or diamines would yield di-functional monomers suitable for step-growth polymerization.

The resulting polymers could exhibit interesting properties due to the presence of the cyclopropane moiety. The strained ring could impart specific conformational constraints on the polymer backbone, leading to materials with unique thermal or mechanical properties. Furthermore, the cyclopropane ring could be selectively opened after polymerization to introduce new functional groups along the polymer chain, leading to the creation of functional materials for applications such as drug delivery, coatings, and adhesives. The asymmetric ring-opening of related cyclic carbonates has been shown to be a valuable strategy for producing chiral building blocks and polymers, suggesting a potential avenue for creating stereoregular polymers from chiral derivatives of this compound. acs.org

Interdisciplinary Research with Nanoscience and Supramolecular Chemistry

The distinct chemical functionalities of this compound make it an attractive candidate for interdisciplinary research, particularly in the fields of nanoscience and supramolecular chemistry.

In nanoscience, the isocyanate group can be used to covalently attach this compound to the surface of nanoparticles (e.g., gold, silica, quantum dots). This functionalization could be used to modify the surface properties of the nanoparticles, for instance, to improve their dispersibility in different solvents or to introduce a reactive handle for further bioconjugation. The cyclopropane ring could also play a role in directing the self-assembly of these functionalized nanoparticles into ordered structures.

In supramolecular chemistry, the ability of the isocyanate group to form strong hydrogen bonds and its reactivity towards various nucleophiles can be exploited in the design of self-assembling systems. For example, molecules containing this compound could be designed to form well-defined supramolecular architectures, such as gels, liquid crystals, or molecular cages, through a combination of covalent and non-covalent interactions. The cyclopropane unit could introduce specific steric and electronic features that influence the packing and properties of these supramolecular assemblies.

Q & A

Q. How can researchers ethically report failed syntheses or unstable derivatives of this compound?

  • Methodological Answer : Include negative results in publications or preprints to prevent redundant efforts. Use platforms like Figshare to archive raw data. Clearly state experimental conditions (e.g., humidity levels, catalyst batches) that may contribute to failures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.